molecular formula C10H6N2S2 B14341493 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine CAS No. 93597-00-3

4-(Thiophen-2-yl)thieno[2,3-d]pyridazine

Cat. No.: B14341493
CAS No.: 93597-00-3
M. Wt: 218.3 g/mol
InChI Key: AHVMVZDROHSVOM-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)thieno[2,3-d]pyridazine is a heterocyclic compound that features a unique structure combining thiophene and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine followed by Suzuki cross-coupling with carbazole boronic acid . Another approach involves the condensation of thiophene derivatives with pyridazine precursors under specific conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but scaled up with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more reduced forms, such as thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

4-(Thiophen-2-yl)thieno[2,3-d]pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 4-(Thiophen-2-yl)thieno[2,3-d]pyridazine stands out due to its unique combination of thiophene and pyridazine rings, which imparts distinct electronic and biological properties. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .

Properties

CAS No.

93597-00-3

Molecular Formula

C10H6N2S2

Molecular Weight

218.3 g/mol

IUPAC Name

4-thiophen-2-ylthieno[2,3-d]pyridazine

InChI

InChI=1S/C10H6N2S2/c1-2-8(13-4-1)10-7-3-5-14-9(7)6-11-12-10/h1-6H

InChI Key

AHVMVZDROHSVOM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C3C=CSC3=CN=N2

Origin of Product

United States

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